2-Hydroxy-5-(trifluoromethyl)biphenyl
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Overview
Description
2-Hydroxy-5-(trifluoromethyl)biphenyl is an organic compound that features a biphenyl structure with a hydroxyl group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(trifluoromethyl)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-trifluoromethylbenzophenone, while reduction can produce 2-trifluoromethylbiphenyl .
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism by which 2-Hydroxy-5-(trifluoromethyl)biphenyl exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Hydroxybiphenyl: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Trifluoromethylbiphenyl:
2-Hydroxy-4-(trifluoromethyl)biphenyl: Similar structure but with the trifluoromethyl group at a different position, leading to variations in its chemical behavior.
Uniqueness: The combination of these functional groups allows for versatile reactivity and enhances the compound’s utility in various scientific and industrial fields .
Properties
Molecular Formula |
C13H9F3O |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-phenyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)10-6-7-12(17)11(8-10)9-4-2-1-3-5-9/h1-8,17H |
InChI Key |
PLHDSDPYRZFMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
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